molecular formula C9H6N2O2 B8658124 o-Nitrocinnamonitrile

o-Nitrocinnamonitrile

Cat. No.: B8658124
M. Wt: 174.16 g/mol
InChI Key: PYFAAUHTCQDTSQ-UHFFFAOYSA-N
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Description

o-Nitrocinnamonitrile is an organic compound that features a nitro group (-NO2) attached to a phenyl ring, which is further connected to an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of o-Nitrocinnamonitrile typically involves the nitration of phenylacrylonitrile. One common method is the reaction of 2-nitrobenzaldehyde with malononitrile in the presence of a base, such as piperidine, to form the desired product. The reaction is usually carried out in a solvent like ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, where phenylacrylonitrile is treated with nitric acid and sulfuric acid mixtures. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

o-Nitrocinnamonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro group.

    Oxidation: The acrylonitrile moiety can be oxidized to form carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.

Major Products Formed

    Reduction: 3-(2-Amino-phenyl)-acrylonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 3-(2-Nitro-phenyl)-acrylic acid.

Scientific Research Applications

o-Nitrocinnamonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development due to its ability to undergo various chemical transformations.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of o-Nitrocinnamonitrile involves its ability to participate in various chemical reactions due to the presence of the nitro and acrylonitrile groups. The nitro group is highly electron-withdrawing, making the phenyl ring more susceptible to nucleophilic attack. The acrylonitrile moiety can undergo polymerization or other reactions, contributing to the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Nitro-phenyl)-acrylonitrile: Similar structure but with the nitro group in the para position.

    2-Nitro-styrene: Lacks the nitrile group but has a similar nitro-phenyl structure.

    3-(2-Nitro-phenyl)-propionitrile: Similar structure but with a saturated carbon chain.

Uniqueness

o-Nitrocinnamonitrile is unique due to the combination of the nitro group and the acrylonitrile moiety, which imparts distinct reactivity and potential applications. The position of the nitro group on the phenyl ring also influences its chemical behavior compared to other isomers.

Properties

Molecular Formula

C9H6N2O2

Molecular Weight

174.16 g/mol

IUPAC Name

3-(2-nitrophenyl)prop-2-enenitrile

InChI

InChI=1S/C9H6N2O2/c10-7-3-5-8-4-1-2-6-9(8)11(12)13/h1-6H

InChI Key

PYFAAUHTCQDTSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=CC#N)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride, 60% disp. in mineral oil (0.265 g) was added in portions to a solution of Diethyl cyanomethylphosphonate (1.17 g, 6.6 mmol) in anhydrous DMF (20 mL, 0.2 mol) under stirring and ice cooling. A solution of 2-Nitrobenzaldehyde (1.00 g, 6.6 mmol) in DMF (5 mL) was then added dropwise over 10 min. After being stirred for 5 min, the reaction mixture was poured into ice water, neutralized with ammonium chloride, and extracted with ether. The organic solution was dried over MgSO4, filtered, and concentrated under reduced pressure. A mixture of E and Z 3-(2-Nitro-phenyl)-acrylonitrile was isolated (892 mg, combined yield=77%.)
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